molecular formula C19H24N4O4 B11503555 1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one

1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B11503555
M. Wt: 372.4 g/mol
InChI Key: DXHWXVMYODCFGT-UHFFFAOYSA-N
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Description

1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form furan-2-methanol, which is then converted to furan-2-ylmethylamine using ammonia or an amine source.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The furan-2-ylmethylamine is then coupled with the nitrated phenyl ring using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.

    Piperazine Introduction: The intermediate is then reacted with piperazine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

Scientific Research Applications

1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine Derivatives: Compounds with similar furan-2-ylmethylamine structures.

    Nitrophenyl Piperazine Derivatives: Compounds with nitrophenyl groups attached to piperazine moieties.

Uniqueness

1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one is unique due to its combination of a furan ring, a nitrophenyl group, and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C19H24N4O4/c1-14(2)19(24)22-9-7-21(8-10-22)15-5-6-18(23(25)26)17(12-15)20-13-16-4-3-11-27-16/h3-6,11-12,14,20H,7-10,13H2,1-2H3

InChI Key

DXHWXVMYODCFGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3

Origin of Product

United States

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